molecular formula C18H23N3O3S2 B2359782 Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate CAS No. 394235-81-5

Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

Cat. No.: B2359782
CAS No.: 394235-81-5
M. Wt: 393.52
InChI Key: JOWAZPLCXRJCQK-UHFFFAOYSA-N
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Description

Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a complex organic compound belonging to the thiadiazole derivatives family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-mesityl-1,3,4-thiadiazol-2-ylamine and ethyl chloroacetate.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the amine group attacks the ethyl chloroacetate, followed by cyclization to form the thiadiazole ring.

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scaling Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle large volumes of reagents and solvents.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiol Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate has several applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways: The exact pathways depend on the biological context, but they often involve modulation of enzyme activity or inhibition of specific biochemical reactions.

Comparison with Similar Compounds

Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is unique due to its specific structural features and biological activities. Similar compounds include:

  • 1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core but differ in their substituents and functional groups.

  • Other Thiadiazole-Based Drugs: These drugs may have different therapeutic applications and mechanisms of action.

Properties

IUPAC Name

ethyl 2-[1-oxo-1-[[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-6-24-14(22)9-25-13(5)16(23)19-18-21-20-17(26-18)15-11(3)7-10(2)8-12(15)4/h7-8,13H,6,9H2,1-5H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWAZPLCXRJCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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